molecular formula C9H8BNO2 B1322661 Quinolin-2-ylboronic acid CAS No. 745784-12-7

Quinolin-2-ylboronic acid

Cat. No.: B1322661
CAS No.: 745784-12-7
M. Wt: 172.98 g/mol
InChI Key: DWHCQRBWSBKHMI-UHFFFAOYSA-N
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Description

Quinolin-2-ylboronic acid is an organoboron compound with the molecular formula C9H8BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis, due to its ability to form stable complexes with diols and other Lewis bases .

Mechanism of Action

Target of Action

Quinolin-2-ylboronic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines primarily target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action .

Mode of Action

This compound, like other quinolines, interacts with its targets by forming a ternary complex with a DNA molecule and the gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA replication and leading to bacterial cell death .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication in bacteria . By inhibiting the action of gyrase and topoisomerase IV enzymes, it disrupts the supercoiling and relaxation of bacterial DNA, essential processes for DNA replication and transcription .

Pharmacokinetics

Quinolones, a related class of compounds, are known for their good oral bioavailability and wide distribution in body tissues . They are metabolized in the liver and excreted via the kidneys

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By blocking DNA replication, it prevents bacteria from multiplying, which can lead to the death of the bacterial population . This makes this compound potentially useful in treating bacterial infections.

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound . .

Biochemical Analysis

Biochemical Properties

Quinolin-2-ylboronic acid plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO) and kynurenine 3-monooxygenase (KMO) . These interactions are crucial for the modulation of neurotransmitter receptors and the regulation of neuroinflammatory responses.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the morphology and functions of astrocytes, which are critical for maintaining the homeostasis of the central nervous system . The compound can induce the expression of inflammatory cytokines, such as interleukin-1

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-2-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pyridin-2-ylboronic acid
  • Thiophen-2-ylboronic acid

Comparison

Quinolin-2-ylboronic acid is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Properties

IUPAC Name

quinolin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHCQRBWSBKHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623225
Record name Quinolin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-12-7
Record name Quinolin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-2-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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